molecular formula C12H18FNO2 B2497780 Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate CAS No. 191327-86-3

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate

Cat. No.: B2497780
CAS No.: 191327-86-3
M. Wt: 227.279
InChI Key: DVGWDBGQOAGBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate (CAS 191327-86-3) is a high-purity chemical building block of interest in advanced pharmaceutical research and synthetic chemistry. This compound, with a molecular formula of C12H18FNO2 and a molecular weight of 227.28 g/mol, features a unique structure combining a fluorinated piperidine ring with an ethynyl (acetylene) group, both protected by a tert-butoxycarbonyl (Boc) group . This molecular architecture makes it a valuable scaffold for constructing more complex molecules. The Boc protecting group can be readily removed under mild acidic conditions to reveal a secondary amine, while the ethynyl group serves as a versatile handle for further synthetic modification via metal-catalyzed coupling reactions, such as the Click chemistry Huisgen cycloaddition . The presence of both fluorine and the rigid linear ethynyl group allows researchers to explore structure-activity relationships by modulating the electronic properties, metabolic stability, and three-dimensional geometry of lead compounds. It is supplied for laboratory research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care; refer to the Safety Datasheet for comprehensive hazard information. Available for quick delivery from global stock .

Properties

IUPAC Name

tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h1H,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGWDBGQOAGBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxyl group with tert-butyl alcohol .

  • Synthetic Route

      Step 1: Formation of the piperidine ring.

      Step 2: Introduction of the ethynyl group via a nucleophilic substitution reaction.

      Step 3: Fluorination of the piperidine ring.

      Step 4: Esterification with tert-butyl alcohol.

  • Reaction Conditions

    • The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.
    • Common solvents include dichloromethane and tetrahydrofuran.
    • Catalysts such as palladium or copper may be used in the ethynylation step.
  • Industrial Production

    • Industrial production methods may involve similar synthetic routes but are optimized for large-scale synthesis.
    • Continuous flow reactors and automated synthesis platforms can be employed to increase efficiency and yield.

Chemical Reactions Analysis

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation

    • The ethynyl group can be oxidized to form carbonyl compounds.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction

    • The compound can be reduced to form saturated derivatives.
    • Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
  • Substitution

    • The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
    • Reagents such as sodium azide or potassium cyanide can be used for these transformations.
  • Major Products

    • Oxidation products include carbonyl compounds.
    • Reduction products include saturated piperidine derivatives.
    • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for developing new drugs, particularly those targeting central nervous system disorders. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the resulting compounds.

Antimicrobial Agents

This compound has been identified as a key intermediate in the synthesis of oxazolidinone derivatives, which are known for their antimicrobial properties. Oxazolidinones inhibit bacterial protein synthesis, making them effective against resistant strains of gram-positive bacteria. For instance, the synthesis process outlined in patent WO2005051933A1 highlights its role in producing compounds that combat antibiotic resistance .

Inhibitors of β-Lactamase

This compound is also involved in the development of β-lactamase inhibitors. These inhibitors are crucial for enhancing the efficacy of β-lactam antibiotics by preventing bacterial enzymes from degrading these drugs. The synthesis methods described in patent WO2014200786A1 detail how this compound can be utilized to create effective β-lactamase inhibitors .

Case Study 1: Synthesis of Antimicrobial Compounds

A study published in Nature demonstrated the effectiveness of oxazolidinone derivatives synthesized from this compound against various pathogenic strains. The research highlighted how modifications to the piperidine structure could lead to enhanced antibacterial activity, showcasing the compound's versatility as a scaffold for drug design .

Case Study 2: Development of β-Lactamase Inhibitors

Research conducted by Trius Therapeutics utilized this compound to synthesize novel β-lactamase inhibitors. The results indicated that these inhibitors significantly increased the potency of existing β-lactam antibiotics against resistant bacterial strains, demonstrating a promising application in treating infections caused by multi-drug resistant organisms .

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • The fluorine atom in the target compound enhances electrophilicity at the 4-position compared to non-fluorinated analogues, facilitating nucleophilic substitutions .

Fluorinated Piperidine Derivatives

Compound Name CAS Number Substituents Molecular Weight Physical State Key Properties
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate 392331-66-7 4-fluoro, 4-aminomethyl 260.31 Solid Aminomethyl enables hydrogen bonding; solid state suggests higher crystallinity
tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate 913634-49-8 4-(2,4-difluorobenzoyl) 353.34 Not reported Aromatic fluorination increases π-stacking potential; electron-withdrawing groups enhance stability

Key Differences :

  • The ethynyl group in the target compound provides a handle for click chemistry (e.g., Huisgen cycloaddition), unlike the aminomethyl or benzoyl substituents in analogues .
  • Aromatic fluorination in 913634-49-8 introduces resonance effects, altering electronic distribution compared to aliphatic fluorine in the target compound .

Piperidine Derivatives with Heterocyclic/Aromatic Moieties

Compound Name CAS Number Substituents Molecular Weight Physical State Key Properties
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate 114772-40-6 4-benzylamino 304.38 Not reported Benzyl group enhances aromatic interactions; basic amine enables salt formation
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate Not provided 4-[2-(trifluoromethyl)phenyl] 357.35 Solid Trifluoromethyl group increases metabolic stability; dihydropyridine ring introduces conjugation

Key Differences :

  • Benzylamino substituents expand applications in drug discovery by enabling interactions with hydrophobic binding pockets .

Biological Activity

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H18FNO2C_{12}H_{18}FNO_2 and features a piperidine ring substituted with an ethynyl group and a fluorine atom. This structural configuration is believed to contribute to its biological activity, particularly in enzyme inhibition and receptor interactions.

The mechanism of action for this compound involves several key interactions:

  • Hydrogen Bonding : The fluorine atom can form hydrogen bonds with polar residues in proteins, enhancing binding affinity.
  • π-π Interactions : The ethynyl group can engage in π-π stacking interactions with aromatic amino acids, which may stabilize the compound's binding to target proteins.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against various enzymes. Notably, it has been studied for its effects on autotaxin, an enzyme involved in fibrotic and inflammatory diseases. The compound has shown promise in reducing autotaxin activity, which could make it relevant for treating conditions such as fibrosis and cancer metastasis .

Receptor Binding

The compound has been investigated for its potential interactions with several receptors. Studies have suggested that it may act as a modulator of neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in psychiatric disorders .

Case Studies

  • Inhibition of Autotaxin : A study demonstrated that this compound significantly inhibited autotaxin activity in vitro, suggesting its potential therapeutic application in treating fibrotic diseases .
  • Neurotransmitter Modulation : Another investigation focused on the compound's effects on dopaminergic and serotonergic systems. It was found to alter binding affinities at dopamine transporters, indicating possible applications in neuropharmacology .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityKey Differences
Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylateModerate enzyme inhibitionContains an amino group instead of ethynyl
Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylateReduced receptor binding affinityBromine substitution affects electronic properties
Tert-butyl 4-chloropiperidine-1-carboxylateLowered activity against specific targetsChlorine substitution alters sterics

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate, and what challenges arise during its purification?

Methodological Answer: The synthesis of this compound typically involves functionalizing a piperidine ring with ethynyl and fluorine groups. A plausible route includes:

Boc Protection : Start with tert-butyl piperidine-1-carboxylate derivatives.

Fluorination : Introduce fluorine at the 4-position via electrophilic fluorination or nucleophilic substitution using agents like Selectfluor® or KF .

Ethynylation : Incorporate the ethynyl group via Sonogashira coupling or alkyne addition reactions, requiring palladium catalysts and copper iodide .

Q. Purification Challenges :

  • The ethynyl group’s reactivity may lead to side products (e.g., polymerization).
  • Use silica gel chromatography with non-polar solvents (hexane:ethyl acetate) to separate polar impurities. For higher purity, recrystallization in ethanol or acetonitrile is recommended .

Q. How do the electronic effects of the ethynyl and fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Fluorine : High electronegativity withdraws electron density, deactivating the piperidine ring and directing nucleophilic attacks to meta/para positions. This stabilizes intermediates via resonance .
  • Ethynyl : The sp-hybridized carbon introduces linear geometry, enhancing π-backbonding with transition metals (e.g., Pd, Cu) in cross-coupling reactions. This facilitates regioselective modifications .

Example : In Suzuki-Miyaura coupling, the ethynyl group acts as a directing group, while fluorine’s electron-withdrawing effect accelerates oxidative addition steps.

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data regarding the stereochemical outcomes of reactions involving this compound?

Methodological Answer: Contradictions in stereochemical data (e.g., enantiomeric excess or diastereomer ratios) often arise from:

  • Variable reaction conditions (temperature, solvent polarity).
  • Catalyst impurities (e.g., chiral ligands with low enantioselectivity).

Q. Resolution Strategies :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
  • Dynamic NMR : Analyze splitting patterns to identify diastereomers and quantify stereochemical stability .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and rationalize experimental outcomes .

Q. How does the presence of the ethynyl group affect the compound’s pharmacokinetic properties in preclinical models compared to non-ethynylated analogs?

Methodological Answer: The ethynyl group significantly alters pharmacokinetics:

  • Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability but risking higher plasma protein binding .
  • Metabolic Stability : Ethynyl groups resist cytochrome P450 oxidation, prolonging half-life. However, they may form reactive metabolites (e.g., epoxides) requiring glutathione conjugation .

Q. Preclinical Testing :

  • In Vitro : Use hepatic microsomes (human/rat) to assess metabolic pathways.
  • In Vivo : Compare AUC and Cmax in rodent models with non-ethynylated analogs (e.g., tert-butyl 4-fluoro-piperidine derivatives) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of this compound across studies?

Methodological Answer: Discrepancies may stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50 vs. EC50).
  • Compound Purity : Residual solvents (e.g., DMSO) or unreacted intermediates can skew results.

Q. Mitigation Steps :

  • Orthogonal Characterization : Validate purity via HPLC (≥95%) and LC-MS .
  • Dose-Response Curves : Use 8–12 concentration points to improve IC50 accuracy.
  • Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to calibrate assays .

Comparative Reactivity Table

Substituent Electronic Effect Impact on Reactivity Reference
Ethynyl (C≡CH)sp-hybridization, π-backbondingEnhances cross-coupling efficiency
Fluorine (F)Strong electron-withdrawingDeactivates ring, directs nucleophilic substitution
Hydroxyl (OH)Electron-donatingIncreases polarity, reduces metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.